molecular formula C19H15ClO3 B12738712 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- CAS No. 134133-88-3

2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)-

Cat. No.: B12738712
CAS No.: 134133-88-3
M. Wt: 326.8 g/mol
InChI Key: VBKMRUGYFJIBAA-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its trioxabicyclo framework, which imparts significant stability and reactivity, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- typically involves multi-step organic reactions. The process begins with the formation of the trioxabicyclo core, followed by the introduction of the chlorophenyl and ethynylphenyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-bromophenyl)-1-(4-ethynylphenyl)-
  • 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-fluorophenyl)-1-(4-ethynylphenyl)-
  • 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-methylphenyl)-1-(4-ethynylphenyl)-

Uniqueness

The uniqueness of 2,6,7-Trioxabicyclo(222)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- lies in its specific substituents, which impart distinct chemical and physical properties

Properties

CAS No.

134133-88-3

Molecular Formula

C19H15ClO3

Molecular Weight

326.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C19H15ClO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2

InChI Key

VBKMRUGYFJIBAA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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